UNC2327

Descripción general

Descripción

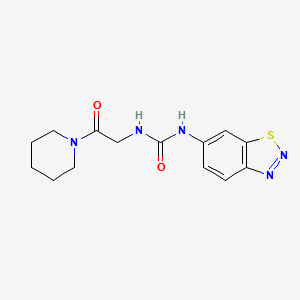

UNC 2327 es un compuesto químico conocido por su papel como inhibidor alostérico de la proteína arginina metiltransferasa 3 (PRMT3). Esta enzima participa en la metilación de residuos de arginina en proteínas histónicas y no histónicas, lo que juega un papel crucial en la regulación genética. El nombre químico de UNC 2327 es N-1,2,3-Benzotiadiazol-6-il-N’-[2-oxo-2-(1-piperidinil)etil]urea .

Análisis Bioquímico

Biochemical Properties

UNC2327 plays a significant role in biochemical reactions, particularly as an allosteric inhibitor of PRMT3 . This interaction with PRMT3 suggests that this compound may have a profound impact on the methylation processes within cells .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibition of PRMT3

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PRMT3 . As an allosteric inhibitor, this compound likely binds to a site on the PRMT3 enzyme distinct from the active site, inducing a conformational change that reduces the enzyme’s activity .

Métodos De Preparación

La síntesis de UNC 2327 implica varios pasos, comenzando con la preparación del núcleo benzotiadiazol. Las condiciones de reacción suelen incluir el uso de disolventes como dimetilsulfóxido (DMSO) y dimetilformamida (DMF), siendo el producto final purificado a un alto grado de pureza (≥99%) mediante cromatografía líquida de alta resolución (HPLC) . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis a escala de laboratorio sigue protocolos estándar de síntesis orgánica.

Análisis De Reacciones Químicas

UNC 2327 sufre diversas reacciones químicas, centrándose principalmente en su interacción con PRMT3. Se sabe que no es competitivo con el sustrato peptídico ni con el cofactor . El compuesto no sufre reacciones significativas de oxidación o reducción en condiciones estándar de laboratorio. El principal producto formado a partir de su interacción con PRMT3 es el complejo enzimático inhibido, que impide la metilación de los residuos de arginina .

Aplicaciones Científicas De Investigación

UNC 2327 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza ampliamente en estudios relacionados con la regulación genética y la epigenética debido a su capacidad para inhibir PRMT3 . Además, se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a modificaciones epigenéticas .

Mecanismo De Acción

El mecanismo de acción de UNC 2327 implica su unión a un sitio alostérico en PRMT3, que es distinto del sitio activo donde se une el sustrato. Esta unión induce un cambio conformacional en la enzima, haciéndola inactiva . Los objetivos moleculares de UNC 2327 son los residuos de arginina en proteínas histónicas y no histónicas, y la vía involucrada es el proceso de metilación regulado por PRMT3 .

Comparación Con Compuestos Similares

UNC 2327 es único en su alta selectividad y potencia como inhibidor alostérico de PRMT3. Compuestos similares incluyen otros inhibidores de PRMT, como EPZ015666 y GSK3368715, que también se dirigen a las arginina metiltransferasas de proteínas, pero pueden diferir en su selectividad y mecanismos de unión . UNC 2327 destaca por su inhibición no competitiva y alta especificidad para PRMT3 .

Propiedades

IUPAC Name |

1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTRGTBDVGKKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

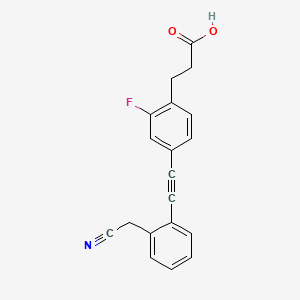

Feasible Synthetic Routes

Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?

A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.

Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?

A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)

![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)